Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate
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Overview
Description
tert-Butyl (5aR,9aS)-octahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate is a complex organic compound that belongs to the class of oxazepines. This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused with an oxazepine ring. The tert-butyl group attached to the carboxylate moiety adds to its chemical stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5aR,9aS)-octahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate typically involves multicomponent reactions (MCRs), such as the Ugi–Joullié reaction. This reaction is highly diastereoselective and involves the combination of chiral enantiopure 1,2-amino alcohols and salicylaldehydes to form cyclic imines . These cyclic imines then undergo further reactions to form the desired oxazepine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5aR,9aS)-octahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
tert-Butyl (5aR,9aS)-octahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (5aR,9aS)-octahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
- tert-Butyl-substituted indolo[2,3-b]quinoxalines
Uniqueness
tert-Butyl (5aR,9aS)-octahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate is unique due to its specific bicyclic structure and the presence of the tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-10-8-14-5-7-17-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11-/m1/s1 |
InChI Key |
ZPTPWLIBKVCWCY-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CNCCO[C@@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNCCOC2C1 |
Origin of Product |
United States |
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